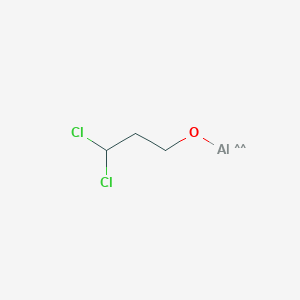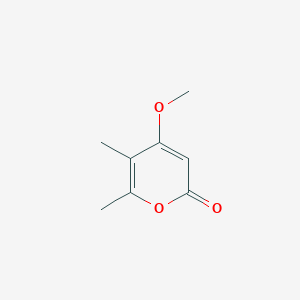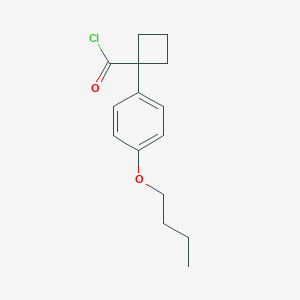![molecular formula C16H8Br2N2O3 B14495195 (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] CAS No. 65239-11-4](/img/structure/B14495195.png)
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] is a chemical compound with the molecular formula C16H8Br2N2O3. It is known for its unique structure, which includes an oxadiazole ring and two bromophenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
The synthesis of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] typically involves the reaction of 4-bromobenzoyl chloride with 1,2,5-oxadiazole-3,4-diamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] can be compared with other similar compounds, such as:
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]
These compounds share the oxadiazole core but differ in the substituents on the phenyl rings(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
65239-11-4 |
|---|---|
Fórmula molecular |
C16H8Br2N2O3 |
Peso molecular |
436.05 g/mol |
Nombre IUPAC |
[4-(4-bromobenzoyl)-1,2,5-oxadiazol-3-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C16H8Br2N2O3/c17-11-5-1-9(2-6-11)15(21)13-14(20-23-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H |
Clave InChI |
ZLFIKYGHVNURLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




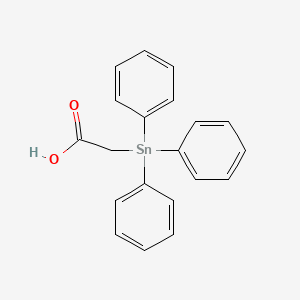
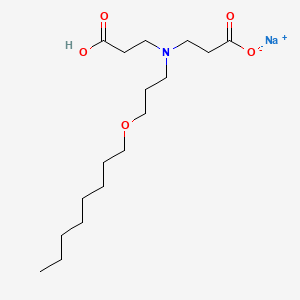
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
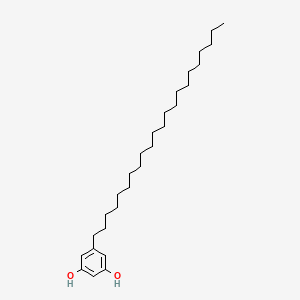

![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
